molecular formula C14H13NO5 B1619307 2-{[5-(Methoxymethyl)-2-furoyl]amino}benzoic acid CAS No. 330638-41-0

2-{[5-(Methoxymethyl)-2-furoyl]amino}benzoic acid

Cat. No. B1619307
M. Wt: 275.26 g/mol
InChI Key: HBWCAGUDVJJUJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(Methoxymethyl)-2-furoyl]amino}benzoic acid, also known as MFBA, is a chemical compound used in various fields of research and industry. It has an empirical formula of C14H13NO5 and a molecular weight of 275.26 .


Molecular Structure Analysis

The InChI code for 2-{[5-(Methoxymethyl)-2-furoyl]amino}benzoic acid is 1S/C14H13NO5/c1-19-8-9-6-7-12 (20-9)13 (16)15-11-5-3-2-4-10 (11)14 (17)18/h2-7H,8H2,1H3, (H,15,16) (H,17,18) . The SMILES string is COCc1ccc (o1)C (=O)Nc2ccccc2C (O)=O .


Physical And Chemical Properties Analysis

2-{[5-(Methoxymethyl)-2-furoyl]amino}benzoic acid is a solid at room temperature . It has a molecular weight of 275.26 .

Scientific Research Applications

Biocatalytic Production Applications

2,5-Furandicarboxylic acid (FDCA), which is structurally related to 2-{[5-(Methoxymethyl)-2-furoyl]amino}benzoic acid, is gaining attention for its potential as a sustainable alternative to petroleum-derived terephthalic acid. This compound is key in producing bio-based polymers like poly(ethylene 2,5-furandicarboxylate) (PEF). Biocatalysis methods, including enzymatic and whole-cell catalysis, are being explored for the synthesis of FDCA and related compounds from chemicals such as 2-furoic acid (Haibo Yuan et al., 2019).

Hypolipidemic Agent Development

Studies have indicated that compounds like 5-(Tetradecyloxy)-2-furancarboxylic acid, which share a structural similarity with 2-{[5-(Methoxymethyl)-2-furoyl]amino}benzoic acid, have potential as hypolipidemic agents. This class of compounds demonstrated the ability to lower blood lipids and inhibit fatty acid synthesis with minimal effects on liver weight and fat content in animal models (R. Parker et al., 1977).

Antioxidant Activity

Certain derivatives of 2,5-furandicarboxylic acid exhibit significant antioxidant properties. For instance, compounds with isobutyl substituents in the furan ring demonstrated effectiveness in scavenging superoxide anions and protecting against reperfusion injury (D. Point et al., 1998).

Enantioselective Synthesis of Polyols

The treatment of per-O-benzoyl-D-glycero-D-gulo-heptono-1,4-lactone with tertiary amines yielded furan-2-one derivatives, which are related to 2-{[5-(Methoxymethyl)-2-furoyl]amino}benzoic acid. These derivatives are important in the enantioselective synthesis of polyols, showcasing their relevance in organic synthesis (C. Di Nardo et al., 1996).

Synthesis of Biobased Polyesters

In the field of polymer science, 2,5-Bis(hydroxymethyl)furan, structurally related to 2-{[5-(Methoxymethyl)-2-furoyl]amino}benzoic acid, has been used as a rigid diol in the enzymatic synthesis of novel biobased furan polyesters. These polyesters have potential applications in sustainable material development (Yi Jiang et al., 2014).

Antibacterial and Antifungal Agents

4-Aminobenzoic acid derivatives, which share a functional group with 2-{[5-(Methoxymethyl)-2-furoyl]amino}benzoic acid, have been synthesized and evaluated for antibacterial activities. These compounds showed potential as antibacterial agents against various medically important bacterial strains (Jigna Parekh et al., 2005).

properties

IUPAC Name

2-[[5-(methoxymethyl)furan-2-carbonyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c1-19-8-9-6-7-12(20-9)13(16)15-11-5-3-2-4-10(11)14(17)18/h2-7H,8H2,1H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWCAGUDVJJUJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(O1)C(=O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351065
Record name 2-{[5-(Methoxymethyl)furan-2-carbonyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[5-(Methoxymethyl)furan-2-carbonyl]amino]benzoic acid

CAS RN

330638-41-0
Record name 2-{[5-(Methoxymethyl)furan-2-carbonyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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